molecular formula C14H21N3O3 B6967677 N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide

N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide

Cat. No.: B6967677
M. Wt: 279.33 g/mol
InChI Key: IANRUWFTNGVRSY-UHFFFAOYSA-N
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Description

N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide is a complex organic compound that features a morpholine ring substituted with a methoxypyridine moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide typically involves multiple steps One common approach is to start with the preparation of the methoxypyridine derivative, which is then reacted with a morpholine derivative under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxypyridine moiety can yield N-oxides, while reduction can lead to demethylated derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives .

Scientific Research Applications

N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The acetamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide is unique due to its combination of a methoxypyridine moiety, a morpholine ring, and an acetamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[[4-[(6-methoxypyridin-2-yl)methyl]morpholin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-11(18)15-8-13-10-17(6-7-20-13)9-12-4-3-5-14(16-12)19-2/h3-5,13H,6-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANRUWFTNGVRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(CCO1)CC2=NC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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